molecular formula C13H24FNO2 B15338233 N-Boc-4-(2-fluoroethyl)cyclohexanamine

N-Boc-4-(2-fluoroethyl)cyclohexanamine

Cat. No.: B15338233
M. Wt: 245.33 g/mol
InChI Key: DQJXSBLJXDIUDR-UHFFFAOYSA-N
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Description

N-Boc-4-(2-fluoroethyl)cyclohexanamine is a protected amine derivative featuring a cyclohexane ring substituted at the 4-position with a 2-fluoroethyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is of interest in medicinal chemistry and materials science due to the strategic incorporation of fluorine, which modulates electronic properties, lipophilicity, and metabolic stability . Its molecular formula is C₁₃H₂₄FNO₂, with a molecular weight of 253.34 g/mol.

Properties

Molecular Formula

C13H24FNO2

Molecular Weight

245.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-fluoroethyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H24FNO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9H2,1-3H3,(H,15,16)

InChI Key

DQJXSBLJXDIUDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Boc-4-(2-fluoroethyl)cyclohexanamine can be contextualized by comparing it to analogous cyclohexanamine derivatives. Key compounds for comparison include:

Structural Analogues with Fluorinated Substituents

Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound 2-fluoroethyl 253.34 Boc-protected amine; enhanced lipophilicity due to fluorine .
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine (2,2-difluoroethyl)(methyl)aminomethyl ~327.41* Increased steric bulk and electron-withdrawing effects from two fluorine atoms .
N-Boc-2-[4-(2-fluoroethoxy)phenyl]ethanamine 2-fluoroethoxy-phenyl 297.35 Aromatic ring introduces π-π stacking potential; fluoroethoxy group enhances solubility .

Notes:

  • The difluoroethyl analogue (cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine) exhibits higher molecular weight and steric hindrance, which may reduce metabolic clearance compared to the monofluoroethyl variant .

Non-Fluorinated Cyclohexanamine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties
trans-N-Boc-4-(azidomethyl)cyclohexanamine azidomethyl 252.34 Azide group enables click chemistry applications; less lipophilic than fluorinated analogues .
4,4'-methylenebis(cyclohexylamine) (PACM) methylene-bridged diamine 210.36 Unprotected diamine; used in polymer synthesis; lacks fluorine’s electronic effects .
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine bromo-fluorobenzyl 286.18 Aromatic substituent enhances rigidity; bromine adds potential for cross-coupling reactions .

Notes:

  • The azidomethyl derivative (trans-N-Boc-4-(azidomethyl)cyclohexanamine) is structurally similar but replaces fluorine with an azide, enabling bioorthogonal reactions but reducing metabolic stability .
  • PACM’s diamine structure lacks protective groups, making it reactive in polyurethane and epoxy formulations but unsuitable for controlled amine release .

Impact of Fluorine on Physicochemical Properties

  • Lipophilicity: Fluorine in the 2-fluoroethyl group increases logP compared to non-fluorinated ethyl analogues, enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in biological systems compared to azide or hydroxyl analogues .

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